4-Bromo-1-(4-difluoromethylbenzyl)-1H-pyrazole is a compound belonging to the pyrazole family, which is known for its diverse pharmacological properties. This compound features a bromine atom and a difluoromethylbenzyl group, making it a notable candidate for various chemical applications. Pyrazoles, including this compound, are recognized for their potential in medicinal chemistry, particularly in the development of pharmaceuticals that target various biological pathways.
4-Bromo-1-(4-difluoromethylbenzyl)-1H-pyrazole is classified as a halogenated pyrazole derivative. Its structure includes:
The synthesis of 4-bromo-1-(4-difluoromethylbenzyl)-1H-pyrazole can be achieved through several synthetic strategies, including:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Common solvents include dimethylformamide or acetonitrile, while bases like potassium carbonate are frequently used.
The molecular formula of 4-bromo-1-(4-difluoromethylbenzyl)-1H-pyrazole is . Its structure can be represented as follows:
Key structural data include:
4-Bromo-1-(4-difluoromethylbenzyl)-1H-pyrazole can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control and appropriate catalysts to achieve desired outcomes efficiently.
The mechanism by which 4-bromo-1-(4-difluoromethylbenzyl)-1H-pyrazole exerts its biological effects typically involves interaction with specific biological targets:
Research indicates that modifications to the pyrazole core can significantly influence its binding affinity and selectivity towards target enzymes, making it a valuable scaffold in drug design.
The compound exhibits typical reactivity associated with halogenated organic compounds:
4-Bromo-1-(4-difluoromethylbenzyl)-1H-pyrazole has several applications in scientific research and industry:
This compound exemplifies how modifications to simple scaffolds can lead to significant advancements in drug discovery and organic synthesis methodologies.
Transition metal catalysis enables precise C–C and C–heteroatom bond formation at the C4 position of brominated pyrazole precursors. The bromine atom at C4 in 4-bromopyrazole derivatives serves as an ideal handle for cross-coupling, facilitated by palladium or copper complexes. Pd-catalyzed Suzuki-Miyaura reactions using arylboronic acids efficiently yield 4-arylpyrazoles under mild conditions (e.g., Pd(OAc)₂/tBuBrettPhos in THF at 80°C) [3] [8]. For larger-scale applications, Cu-catalyzed N-arylation provides a cost-effective alternative, utilizing L-(-)-quebrachitol as a ligand and KOtBu as a base to couple bromopyrazoles with unactivated aryl chlorides [3] [7]. Notably, 4-bromo-1-(trifluoromethyl)-1H-pyrazole undergoes efficient cyanation using Pd catalysts, highlighting the versatility of C4-brominated intermediates [1].
Table 1: Cross-Coupling Reactions of 4-Bromopyrazole Derivatives
Reaction Type | Catalyst System | Substrate | Product Yield | Key Reference |
---|---|---|---|---|
Suzuki-Miyaura | Pd(OAc)₂/tBuBrettPhos | 4-Bromo-1-phenylpyrazole | 92% | [3] |
N-Arylation | Cu powder/quebrachitol | 4-Bromo-1-methylpyrazole | 85% | [3] |
Cyanation | Pd(0)/phosphine ligand | 4-Bromo-1-(trifluoromethyl)pyrazole | 78% | [1] |
Regioselective C4 bromination is foundational for synthesizing the target compound. Direct bromination of 1-substituted pyrazoles often yields mixtures, but electronic and steric control strategies overcome this limitation. For 1-arylpyrazoles, NBS bromination in acetonitrile at 0°C achieves >95% C4 selectivity due to the nucleophilic character of C4 [1] [9]. Alternatively, directed ortho-metalation (DoM) using n-BuLi at −78°C followed by quenching with Br₂ provides 4-bromo-1-phenylpyrazoles in 88% yield, leveraging the nitrogen directing effect [9]. Preformed pyrazole magnesium ate complexes further enhance selectivity via halogen-magnesium exchange [8] [9]. For 1-alkylpyrazoles like 1-methylpyrazole (b.p. 185–188°C), kinetic control using 1.05 eq Br₂ in DCM suppresses dibromide formation [6] [8].
The difluoromethylbenzyl moiety (–CHF₂) is introduced via three primary routes:
The benzylation step employs SN₂ conditions: 4-(bromomethyl)difluorobenzene and 4-bromopyrazole react in acetonitrile with K₂CO₃ at 60°C, achieving 90% N1-alkylation [5] [8].
Table 2: Fluorination and Benzylation Methods
Step | Reagent/Conditions | Key Intermediate | Yield |
---|---|---|---|
Halogen Exchange | KF/ZnF₂, sulfolane, 120°C | 4-(Difluoromethyl)benzyl chloride | 75% |
Aldehyde Fluorination | DAST, DCM, −30°C to r.t. | 1-(4-Difluoromethylbenzyl)pyrazole | 82% |
N-Benzylation | K₂CO₃, CH₃CN, 60°C | 4-Bromo-1-(4-difluoromethylbenzyl)-1H-pyrazole | 90% |
One-pot multicomponent reactions (MCRs) streamline pyrazole synthesis. A notable approach uses β,γ-unsaturated hydrazones, which undergo Cu-catalyzed aerobic oxidative cyclization to form the pyrazole core with concomitant C=C bond cleavage [3]. Alternatively, hydrazine hydrochlorides condense with aldehydes and terminal alkynes under Ag(I) or Ru(III) catalysis, enabling direct assembly of 1,4-disubstituted pyrazoles [3]. For the target compound, a sequential route proves effective:
Sustainable methodologies minimize waste and hazardous reagents:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1